1-(2-Acetyl-3-hydroxyphenoxy)-2,3-epoxypropane
Overview
Description
1-(2-Acetyl-3-hydroxyphenoxy)-2,3-epoxypropane is an organic compound with the molecular formula C19H20O7 and a molecular weight of 360.36 g/mol . This compound is known for its unique structure, which includes an epoxy group and a phenoxy group substituted with acetyl and hydroxy groups. It is often used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Preparation Methods
The synthesis of 1-(2-Acetyl-3-hydroxyphenoxy)-2,3-epoxypropane typically involves the condensation of 2,6-dihydroxyacetophenone with epichlorohydrin in the presence of potassium hydrogen carbonate . The reaction is usually carried out in a solvent such as n-butanol or methyl isobutyl ketone, with a phase transfer catalyst like tetrabutylammonium bromide or tetrabutylammonium chloride . Industrial production methods follow similar routes, ensuring high purity and yield through optimized reaction conditions and purification processes .
Chemical Reactions Analysis
1-(2-Acetyl-3-hydroxyphenoxy)-2,3-epoxypropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxy group to a diol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Acetyl-3-hydroxyphenoxy)-2,3-epoxypropane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Acetyl-3-hydroxyphenoxy)-2,3-epoxypropane involves its interaction with various molecular targets and pathways. The epoxy group can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity makes it useful in the synthesis of bioactive compounds and in studying enzyme mechanisms .
Comparison with Similar Compounds
1-(2-Acetyl-3-hydroxyphenoxy)-2,3-epoxypropane is unique due to its specific combination of functional groups, which provide a versatile platform for chemical modifications. Similar compounds include:
1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol: This compound shares a similar structure but lacks the epoxy group, making it less reactive in certain chemical reactions.
Cromolyn Sodium: Known for its use as a mast cell stabilizer, this compound has a different functional group arrangement but shares some structural similarities.
These comparisons highlight the unique reactivity and applications of this compound in various scientific fields.
Properties
IUPAC Name |
1-[2-hydroxy-6-(oxiran-2-ylmethoxy)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(12)11-9(13)3-2-4-10(11)15-6-8-5-14-8/h2-4,8,13H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBZEURFRUYSFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1OCC2CO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60493752 | |
Record name | 1-{2-Hydroxy-6-[(oxiran-2-yl)methoxy]phenyl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60493752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16130-28-2 | |
Record name | 1-{2-Hydroxy-6-[(oxiran-2-yl)methoxy]phenyl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60493752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-Hydroxy-6-(2-oxiranylmethoxy)phenyl]ethanone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG7JQM359G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.